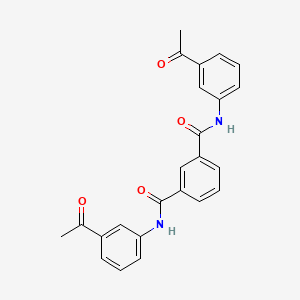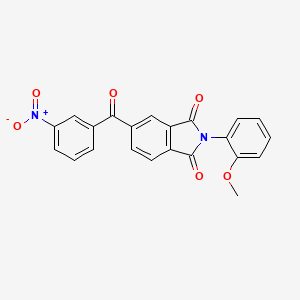![molecular formula C25H23N3O2 B3744438 N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B3744438.png)
N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a highly conserved protein that is present in the outer mitochondrial membrane of most eukaryotic cells. It is involved in various cellular functions, including cholesterol transport, apoptosis, and steroidogenesis. DPA-714 has been extensively studied for its potential applications in the field of neuroscience, cancer research, and immunology.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide involves binding to the TSPO on the outer mitochondrial membrane. TSPO is involved in the transport of cholesterol across the mitochondrial membrane, and its expression is upregulated in various pathological conditions, including neuroinflammation and cancer. N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide has been shown to modulate TSPO activity, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide has been shown to have various biochemical and physiological effects, including the modulation of immune cell activity, inhibition of cell proliferation, and induction of apoptosis. N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide has also been shown to enhance the immune response against cancer cells by activating the innate immune system. In addition, N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide has been shown to modulate the expression of genes involved in cholesterol transport and steroidogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide in lab experiments include its high selectivity for TSPO and its ability to modulate immune cell activity. N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide has also been shown to have low toxicity and good pharmacokinetic properties. However, the limitations of using N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide include its high cost, the need for specialized equipment for PET imaging, and the limited availability of the compound.
Zukünftige Richtungen
There are several future directions for the study of N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide, including:
1. Development of new synthesis methods to improve the yield and purity of N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide.
2. Investigation of the role of TSPO in various pathological conditions, including neuroinflammation, cancer, and autoimmune disorders.
3. Development of new therapeutic agents based on the structure of N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide for the treatment of neurological and immunological disorders.
4. Investigation of the potential of N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide as a PET tracer for the early diagnosis and monitoring of neurological disorders.
5. Investigation of the potential of N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide as a modulator of immune cell activity for the treatment of cancer and autoimmune disorders.
In conclusion, N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide is a selective ligand for the translocator protein (TSPO) that has potential applications in the field of neuroscience, cancer research, and immunology. The compound has been extensively studied for its ability to modulate TSPO activity, inhibit cell proliferation, and induce apoptosis. Future research on N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide is focused on developing new synthesis methods, investigating the role of TSPO in various pathological conditions, and developing new therapeutic agents based on the structure of N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide has been extensively studied for its potential applications in the field of neuroscience, cancer research, and immunology. In neuroscience, N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide is used as a positron emission tomography (PET) tracer to visualize the distribution of TSPO in the brain. TSPO expression is upregulated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide PET imaging has been shown to be a useful tool for early diagnosis and monitoring of these disorders.
In cancer research, N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation. N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide has also been shown to enhance the immune response against cancer cells by activating the innate immune system.
In immunology, N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide has been shown to modulate the activity of immune cells, including macrophages and microglia. TSPO expression is upregulated in activated immune cells, and N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. This makes N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide a potential therapeutic agent for the treatment of inflammatory disorders, including rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-16-9-12-19(13-10-16)24-20-6-4-5-7-21(20)25(30)28(27-24)15-23(29)26-22-14-17(2)8-11-18(22)3/h4-14H,15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIOHLNVNUXNCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-acetylphenyl)-2-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3744361.png)

![3-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B3744374.png)

![1,1'-[(2,2-diphenylethyl)imino]di(2-propanol)](/img/structure/B3744387.png)
![2-[(2-biphenylyloxy)acetyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B3744392.png)
![methyl 4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B3744412.png)
![methyl [(5-amino-1H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B3744415.png)
![[(6-hydroxy-2-naphthyl)thio]acetic acid](/img/structure/B3744421.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-2-phenoxyacetamide](/img/structure/B3744429.png)
![[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](1,3-benzodioxol-5-yl)methanone](/img/structure/B3744430.png)
